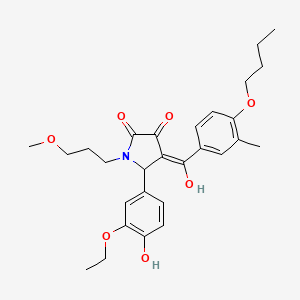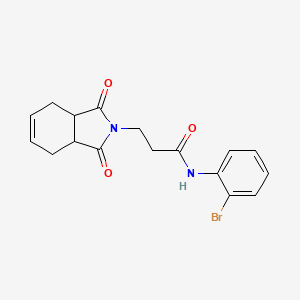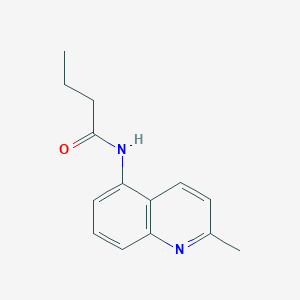
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the brain, including the dopamine and serotonin receptors. This modulation leads to a reduction in inflammation and the promotion of neuronal growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to reduce inflammation, promote neuronal growth and survival, and improve cognitive function. The compound has also been shown to have anti-tumor activity and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol is its versatility. It can be used in a range of lab experiments, including cell culture studies, animal models, and clinical trials. However, one of the limitations of the compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells and may cause adverse effects.
Direcciones Futuras
There are several future directions for the study of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol. One area of interest is the development of novel drug formulations that can improve the bioavailability and efficacy of the compound. Another area of research is the identification of new therapeutic applications for the compound, including its potential use in the treatment of autoimmune diseases and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
In conclusion, this compound is a compound that has significant potential for use in the field of medicine. Its versatility and range of potential therapeutic applications make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol involves a series of chemical reactions. One of the most commonly used methods is the reaction between 1,3-benzodioxole-5-carboxaldehyde and (3S*,4S*)-cis-3,4-dimethyl-4-(3-hydroxypropyl)piperidine. The resulting compound is then reacted with imidazole-4-carboxaldehyde to obtain the final product.
Aplicaciones Científicas De Investigación
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for anxiety and depression.
Propiedades
IUPAC Name |
(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-5-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-14-8-19(7-12-6-17-9-18-12)4-3-13(14)11-1-2-15-16(5-11)22-10-21-15/h1-2,5-6,9,13-14,20H,3-4,7-8,10H2,(H,17,18)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMBDIPXXXVHLZ-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC3=C(C=C2)OCO3)O)CC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC3=C(C=C2)OCO3)O)CC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5411708.png)
![N-(pyridin-3-ylmethyl)-4-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5411716.png)


![6-[1-(1,3-benzodioxol-5-yloxy)ethyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5411736.png)


![3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5411767.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5411782.png)

![(4aS*,8aR*)-1-butyl-6-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5411789.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5411796.png)
![2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5411798.png)